molecular formula C15H17N3O2 B14614253 N,N-Dimethyl-N'-{4-[(pyridin-2-yl)methoxy]phenyl}urea CAS No. 58804-04-9

N,N-Dimethyl-N'-{4-[(pyridin-2-yl)methoxy]phenyl}urea

Cat. No.: B14614253
CAS No.: 58804-04-9
M. Wt: 271.31 g/mol
InChI Key: CXDWPFRHXBLBHY-UHFFFAOYSA-N
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Description

N,N-Dimethyl-N’-{4-[(pyridin-2-yl)methoxy]phenyl}urea is a chemical compound that features a urea moiety linked to a pyridine ring through a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-N’-{4-[(pyridin-2-yl)methoxy]phenyl}urea typically involves the reaction of N,N-dimethylurea with 4-[(pyridin-2-yl)methoxy]phenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions . The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-N’-{4-[(pyridin-2-yl)methoxy]phenyl}urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of N,N-dimethyl-N’-{4-[(pyridin-2-yl)methoxy]phenyl}urea oxide.

    Reduction: Formation of N,N-dimethyl-N’-{4-[(pyridin-2-yl)methoxy]phenyl}amine.

    Substitution: Formation of N,N-dimethyl-N’-{4-[(pyridin-2-yl)methoxy]phenyl}urea derivatives with various substituents.

Scientific Research Applications

N,N-Dimethyl-N’-{4-[(pyridin-2-yl)methoxy]phenyl}urea has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N-Dimethyl-N’-{4-[(pyridin-2-yl)methoxy]phenyl}urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Properties

CAS No.

58804-04-9

Molecular Formula

C15H17N3O2

Molecular Weight

271.31 g/mol

IUPAC Name

1,1-dimethyl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea

InChI

InChI=1S/C15H17N3O2/c1-18(2)15(19)17-12-6-8-14(9-7-12)20-11-13-5-3-4-10-16-13/h3-10H,11H2,1-2H3,(H,17,19)

InChI Key

CXDWPFRHXBLBHY-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)NC1=CC=C(C=C1)OCC2=CC=CC=N2

Origin of Product

United States

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